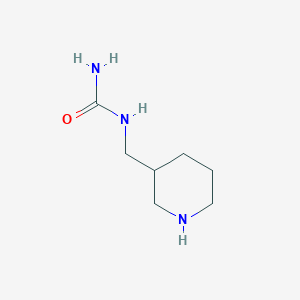

(Piperidin-3-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidin-3-ylmethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPIXMWADUFFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperidin 3 Ylmethyl Urea and Its Analogues

Classical Approaches for Urea (B33335) Formation Applied to (Piperidin-3-ylmethyl)urea Synthesis

Traditional methods for the formation of the urea moiety are characterized by their reliability and broad applicability. These approaches typically involve the reaction of an amine with a carbonyl-containing reagent, such as an isocyanate or a phosgene (B1210022) derivative.

Isocyanate-Amine Condensation Strategies

A cornerstone in the synthesis of urea derivatives is the condensation reaction between an isocyanate and an amine. This method is widely employed for its efficiency and the commercial availability of a vast array of starting materials. The synthesis of this compound via this route would typically involve the reaction of 3-(aminomethyl)piperidine with an isocyanate.

In a representative reaction, 3-(aminomethyl)piperidine would be treated with an appropriate isocyanate in a suitable solvent. The nucleophilic primary amine of the piperidine (B6355638) derivative attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage. To prevent undesired side reactions, the secondary amine of the piperidine ring is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a subsequent step.

The versatility of this method allows for the synthesis of a wide range of N-substituted analogues of this compound by selecting the corresponding substituted isocyanate.

Table 1: Examples of Isocyanate-Amine Condensation for Urea Synthesis

| Amine Reactant | Isocyanate Reactant | Product |

|---|---|---|

| 3-(Aminomethyl)piperidine | Methyl isocyanate | 1-Methyl-3-((piperidin-3-yl)methyl)urea |

| 3-(Aminomethyl)piperidine | Phenyl isocyanate | 1-Phenyl-3-((piperidin-3-yl)methyl)urea |

Phosgene-Derived Reagent Applications

The use of phosgene and its less hazardous derivatives, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI), represents another classical and effective strategy for urea synthesis. researchgate.net These reagents serve as a source of a carbonyl group that can be sequentially attacked by two amine nucleophiles.

In the synthesis of this compound, 3-(aminomethyl)piperidine could be reacted with a phosgene-derived reagent. The reaction typically proceeds in the presence of a base to neutralize the acidic byproducts. For the synthesis of unsymmetrical ureas, a two-step, one-pot procedure is often employed. First, the more reactive amine is treated with the phosgene equivalent to form an intermediate, which is then reacted with the second amine.

The use of phosgene itself is now largely avoided due to its extreme toxicity. Safer alternatives like triphosgene, a stable crystalline solid, and CDI are preferred in modern synthetic chemistry. researchgate.net

Modern and Sustainable Synthetic Routes for Urea Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For urea synthesis, this has translated into the exploration of catalytic processes that utilize less hazardous reagents and starting materials.

Catalytic Oxidative Carbonylation Techniques

Catalytic oxidative carbonylation has emerged as a powerful tool for the synthesis of ureas. This method typically involves the use of a transition metal catalyst, most commonly palladium, to facilitate the reaction of an amine with carbon monoxide and an oxidant.

The synthesis of this compound using this technique would involve the reaction of 3-(aminomethyl)piperidine under a carbon monoxide atmosphere in the presence of a palladium catalyst and an oxidant. This process offers an alternative to the use of phosgene and isocyanates, thereby improving the safety profile of the synthesis. The reaction conditions, such as catalyst, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity.

Table 2: Key Features of Catalytic Oxidative Carbonylation

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium complex |

| Carbon Source | Carbon monoxide (CO) |

| Oxidant | Various oxidants can be used, including oxygen |

Indirect Conversion of CO2 to Urea Derivatives

The utilization of carbon dioxide (CO2) as a C1 building block in organic synthesis is a highly attractive approach from a green chemistry perspective. googleapis.com The indirect conversion of CO2 into urea derivatives offers a sustainable alternative to traditional methods. This transformation can be achieved through various catalytic systems that activate CO2 and facilitate its reaction with amines.

One common strategy involves the in-situ generation of an isocyanate intermediate from the corresponding amine and CO2, which then reacts with another amine to form the urea. Dehydrating agents are often required to drive the reaction towards the product. The development of efficient catalysts for this transformation is an active area of research, with the goal of achieving high yields under mild reaction conditions.

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry. The stereocenter in these molecules resides at the 3-position of the piperidine ring. Achieving high levels of stereocontrol in the synthesis of these compounds requires the use of asymmetric synthetic strategies.

One approach involves the use of a chiral starting material, such as an enantiomerically pure 3-(aminomethyl)piperidine. This can be obtained through various methods, including the resolution of a racemic mixture or through an asymmetric synthesis. Once the chiral amine is obtained, it can be converted to the corresponding urea derivative using the methods described in the preceding sections, with care taken to avoid racemization.

Alternatively, asymmetric catalytic methods can be employed to introduce the stereocenter at the 3-position of the piperidine ring during its formation. For instance, the asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor can yield a chiral piperidine derivative. Subsequent functional group manipulations can then be used to install the aminomethyl and urea moieties.

The development of novel stereoselective routes to chiral piperidine derivatives is an ongoing area of research, with a focus on improving efficiency, selectivity, and substrate scope.

Mechanistic Investigations of Key Synthetic Transformations Involving Urea and Piperidine

The formation of the urea linkage in molecules such as this compound is a cornerstone of its synthesis. The mechanism of this transformation is highly dependent on the carbonyl source employed. Two prevalent methods involve the use of isocyanates and phosgene surrogates like 1,1'-carbonyldiimidazole (B1668759) (CDI).

The reaction between an amine and an isocyanate is a direct and efficient method for urea synthesis. The mechanism is a straightforward nucleophilic addition. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This concerted attack results in the formation of a zwitterionic intermediate, which rapidly tautomerizes to the stable urea product. This reaction is typically performed in inert solvents and requires no external catalyst or base. commonorganicchemistry.comresearchgate.netresearchgate.net

Alternatively, phosgene equivalents such as 1,1'-carbonyldiimidazole (CDI) offer a milder, safer route. The mechanism involves a two-step process. commonorganicchemistry.com First, an amine (e.g., a functionalized piperidine) attacks one of the carbonyl-imidazole linkages of CDI. This addition-elimination reaction forms an N-acylimidazole intermediate, which is an activated carbamate (B1207046), and releases one molecule of imidazole (B134444). wikipedia.orgkoreascience.kr In the second step, a different primary amine (or ammonia (B1221849), to form a terminal urea) attacks the carbonyl carbon of the activated intermediate. This leads to the displacement of the second imidazole molecule, which acts as a good leaving group, thereby forming the asymmetrical urea. commonorganicchemistry.comresearchgate.net The order of addition of the amines is critical to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

A less common, more classical approach is the transamidation of urea itself with an amine. This reaction typically requires higher temperatures and proceeds via the in-situ thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. The primary amine then reacts with the highly reactive isocyanic acid intermediate in a manner analogous to the isocyanate pathway to yield the desired substituted urea. nih.gov

Precursor Chemistry and Synthetic Intermediate Preparation for this compound

The successful synthesis of this compound is critically dependent on the strategic preparation of its key building blocks. This involves the careful management of reactive functional groups through protection/deprotection strategies and the efficient synthesis of the core piperidine structure.

Protecting Group Strategies for Amine Functionalities (e.g., Boc-deprotection)

Given that the precursor, 3-(aminomethyl)piperidine, contains two amine functionalities (a secondary cyclic amine and a primary aminomethyl group) of differing reactivity, protecting group strategies are essential to ensure selective reaction. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

The deprotection of a Boc-protected amine is a critical step and can be achieved through several methods. The most common approach involves treatment with strong acids. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is highly effective, often achieving complete deprotection at room temperature. commonorganicchemistry.com Another common method is the use of hydrogen chloride (HCl), often as a solution in an organic solvent like dioxane, ethanol, or diethyl ether. google.com

Thermal deprotection methods have also been explored as an alternative to acidic conditions, which can be advantageous for substrates sensitive to strong acids. These reactions are often performed in high-boiling solvents at elevated temperatures, leading to the thermolytic cleavage of the Boc group.

| Reagent/Condition | Solvent | Temperature | Notes |

|---|---|---|---|

| 50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective method for acid-labile Boc group removal. commonorganicchemistry.com |

| 6N Hydrochloric Acid (HCl) | Aqueous/Ether | Room Temperature | Used for deprotecting Boc-piperazine derivatives. mdpi.com |

| 2 mol/L HCl-Ethanol | Ethanol | Room Temperature | Effective for deprotection of N-Boc-3-aminopiperidine. google.com |

| Thermal (Heat) | Trifluoroethanol (TFE) or Methanol (B129727) (MeOH) | 150-240 °C | Acid-free method suitable for continuous flow synthesis; efficiency depends on substrate and solvent. commonorganicchemistry.com |

Preparation of Functionalized Piperidine and Amine Precursors

The primary amine precursor for the synthesis of this compound is 3-(aminomethyl)piperidine. chemimpex.com A direct and effective method for its preparation involves the chemical reduction of nipecotamide (B1220166) (piperidine-3-carboxamide). The amide functionality can be reduced to a primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction typically requires heating at reflux to drive it to completion, followed by a careful aqueous workup to quench the excess reagent. This method provides the desired diamine in a single synthetic step from a commercially available starting material. chemicalbook.com

Alternatively, enantiomerically pure 3-amino substituted piperidine precursors can be synthesized from chiral starting materials like L-glutamic acid. This multi-step route involves protecting the amine of glutamic acid as a Boc-carbamate, followed by esterification of the carboxylic acids. The di-ester is then reduced to a diol using a reducing agent like sodium borohydride. The diol is subsequently converted into a ditosylate, which can then undergo intramolecular cyclization upon reaction with a primary amine to form the N-substituted, 3-(N-Boc-amino)piperidine ring system. researchgate.net

Chemical Reactivity and Transformation of Piperidin 3 Ylmethyl Urea

Reactivity of the Urea (B33335) Moiety in (Piperidin-3-ylmethyl)urea

The urea group (-NH-CO-NH-) is a stable functional group but can participate in several types of reactions under specific conditions. Its reactivity is influenced by the N-H protons and the carbonyl carbon.

Direct hydrogenation of the urea carbonyl group is a challenging transformation that typically requires harsh conditions and highly specialized catalysts. In the context of a molecule like this compound, achieving selective hydrogenation of the urea in the presence of the piperidine (B6355638) ring is not a commonly employed synthetic strategy.

Instead, hydrogenation is a critical reaction in the synthesis of the piperidine ring itself from a corresponding pyridine (B92270) precursor. The enantioselective and diastereoselective hydrogenation of N-heteroaromatic compounds is an efficient way to access chirally enriched cyclic heterocycles. rsc.org Various transition-metal catalysts based on iridium, ruthenium, rhodium, and palladium are used for this purpose. rsc.orgchemrxiv.org For instance, iridium(III)-catalyzed ionic hydrogenation can selectively reduce pyridines to piperidines, tolerating sensitive functional groups. chemrxiv.org Similarly, palladium-catalyzed asymmetric hydrogenation of substituted 2-hydroxypyrimidines can yield chiral cyclic ureas, demonstrating the utility of hydrogenation in creating complex urea-containing heterocycles. dicp.ac.cn

The N-H protons of the urea moiety can act as nucleophiles, enabling condensation and cyclization reactions with suitable electrophiles. These reactions can be used to construct larger heterocyclic systems.

Reaction with Dicarbonyl Compounds : Ureas can undergo condensation with 1,3-dicarbonyl compounds, such as acetylacetone, in a reaction analogous to the Biginelli reaction to form pyrimidine-like structures.

Intramolecular Cyclization : If a suitable electrophilic center is introduced elsewhere in the molecule, intramolecular cyclization can occur. For example, the cyclization of piperidine carboxamides, a related structural class, can be achieved using reagents like chlorocarbonylsulfenyl chloride to form piperidin-3-yl-oxathiazol-2-ones. researchgate.net

Formation of Fused Systems : Multi-component reactions can lead to the formation of complex fused piperidine systems. mdpi.com For example, cascade reactions involving Knoevenagel condensation and Michael additions are common in the synthesis of poly-substituted piperidines. mdpi.com

Reactions Involving the Piperidine Ring System of this compound

The piperidine ring contains a secondary amine, which is the most reactive site for many common transformations, as well as C-H bonds that can be functionalized using modern synthetic methods.

The secondary nitrogen atom of the piperidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. These transformations are fundamental for diversifying the structure and are widely reported for analogous piperidinyl ureas. nih.govucanr.eduucanr.edu

N-Acylation is typically achieved by reacting the piperidine with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. arkat-usa.org Alternatively, amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to form an amide bond with a carboxylic acid. nih.gov

N-Alkylation can be performed using alkyl halides (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile (B52724). researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method.

The following table summarizes typical conditions for N-acylation reactions on piperidine cores within urea-containing compounds, based on findings for structurally related molecules. nih.govvulcanchem.com

| Product Class | Reagents and Conditions | Substrate Analogue | Reference |

| N-Acyl Piperidinyl Ureas | Carboxylic Acid, EDCI | 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | nih.gov |

| N-Acyl Piperidinyl Ureas | Acyl Chloride, Triethylamine, CH₂Cl₂ | 1-((Piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea | |

| N-Acyl Piperidinyl Ureas | Furan-3-carbonyl chloride, DCM, 0°C | 1-{[1-(Piperidin-4-yl)methyl]}-3-(2-methoxyethyl)urea | vulcanchem.com |

This table presents data for analogous compounds to illustrate common reaction conditions.

While less reactive than the piperidine nitrogen, the C-H bonds of the ring can be functionalized. The development of C-H activation and functionalization methodologies has provided routes to modify the piperidine scaffold directly. researchgate.netbeilstein-journals.org

α-Amino C–H Functionalization : The carbon atoms adjacent to the nitrogen (C2 and C6) are the most activated positions for deprotonation or radical abstraction. Photoredox catalysis has been successfully used for the α-amino C–H arylation of highly substituted piperidine derivatives with cyano(hetero)arenes, often with high diastereoselectivity. nih.gov Lithiation using a strong base like sec-butyllithium (B1581126) in the presence of a diamine ligand can generate an α-lithiated piperidine, which can then be trapped with various electrophiles. escholarship.org

Functionalization at C3/C4 : Directing group strategies are often required to achieve selective functionalization at the C3 or C4 positions. Vicinal substitution at C2 and C3 can be achieved through highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates. escholarship.org The synthesis of substituted piperidines often relies on the hydrogenation of a pre-functionalized pyridine ring, which installs the desired substituents before the ring is saturated. mdpi.com

Transformations at the Methylene (B1212753) Bridge of this compound

The methylene bridge (-CH₂-) connecting the piperidine ring to the urea group is generally the most chemically inert part of the molecule. It consists of unactivated sp³-hybridized C-H bonds. Direct functionalization of this methylene group is challenging and would require harsh reaction conditions, such as those used in free-radical halogenation, or advanced catalytic C-H activation methods that are highly substrate-specific.

In most synthetic contexts, this methylene linker is considered a stable spacer. Compounds with a methylene bridge between two electron-withdrawing groups are known as "active methylene" compounds and are readily functionalized, but that is not the case for this compound, where the bridge is flanked by an electron-donating piperidine ring and the urea group. wikipedia.org Therefore, transformations targeting this position are uncommon and synthetically less practical compared to modifications at the piperidine nitrogen or the urea moiety.

Catalytic Reactions Mediated by or Involving this compound

While specific studies focusing exclusively on the catalytic applications of this compound are not extensively documented in publicly available literature, its structural motifs—a piperidine ring and a urea group—are cornerstones of modern catalytic chemistry. The following sections explore the potential catalytic roles of this compound based on the well-established reactivity of these functional groups in related, more complex systems.

Urea and its derivatives have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors. rsc.org This ability to form non-covalent bonds allows for the activation of electrophilic substrates, mimicking the role of Lewis acids. wikipedia.org The two N-H protons of the urea group can form a bidentate hydrogen-bonding interaction with substrates containing, for example, carbonyl or nitro groups, thereby lowering their LUMO (Lowest Unoccupied Molecular Orbital) and rendering them more susceptible to nucleophilic attack. rsc.org

In the context of asymmetric catalysis, chiral urea derivatives have been extensively developed. These catalysts often feature a chiral scaffold appended to the urea moiety, which creates a chiral environment around the activated substrate, directing the approach of the nucleophile to achieve high enantioselectivity. rsc.org A prominent strategy involves the use of bifunctional organocatalysts that combine a hydrogen-bonding urea or thiourea (B124793) with a Brønsted base (e.g., a tertiary amine). rsc.org Cinchona alkaloids are frequently used as the chiral backbone for such catalysts. rsc.org

For a molecule like this compound, which is itself achiral, its direct application in asymmetric organocatalysis would not be effective for inducing enantioselectivity. However, it could be utilized in several ways:

As a simple, non-chiral organocatalyst: In reactions where stereoselectivity is not required, this compound could still function as an effective hydrogen-bond donor to accelerate reactions.

As a precursor to chiral catalysts: The piperidine ring of this compound can be functionalized to introduce chirality. For instance, resolution of a racemic mixture of a substituted derivative or asymmetric synthesis could yield a chiral version of the molecule. Such a chiral piperidine-urea compound could then be a candidate for asymmetric organocatalysis.

In combination with a chiral co-catalyst: It could potentially be used in a cooperative catalytic system where a separate chiral catalyst directs the stereochemical outcome.

The table below summarizes the performance of some representative bifunctional urea and thiourea organocatalysts in asymmetric reactions, illustrating the potential of the urea moiety in catalysis. While these catalysts are more complex than this compound, the data highlights the types of transformations that the urea functional group can promote.

| Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral Bifunctional Thiourea | Michael Addition | Acetone and Nitrostyrene | 95 | 92 | rsc.org |

| Cinchona Alkaloid-Urea | Aza-Henry Reaction | N-Boc-imine and Nitroethane | 98 | 94 | nih.gov |

| Proline-Thiourea | Aldol Reaction | Cyclohexanone and 4-Nitrobenzaldehyde | 99 | 99 | wikipedia.org |

| Chiral Bis-Urea | Fluorination | Azetidinium ion and CsF | High | High | researchgate.net |

The piperidine and urea functionalities in this compound also make it a candidate for use as a ligand in transition metal catalysis. The nitrogen atom of the piperidine ring and the oxygen atom of the urea's carbonyl group can both act as Lewis bases, donating their lone pairs of electrons to a metal center.

Piperidine as a Ligand Component: The piperidine motif is a common feature in ligands for a wide range of transition metal-catalyzed reactions, including hydrogenation, cross-coupling, and C-H activation. mdpi.com The nitrogen atom of the piperidine can coordinate to the metal, and if the piperidine is part of a larger, often chiral, ligand structure, it can influence the steric and electronic environment around the metal, thereby controlling reactivity and selectivity. For instance, P,N-ligands incorporating a piperidine ring have been used with iridium for the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com

Urea as a Ligand Component: The use of ureas as ligands is a more recent but growing area. acs.org Ureas can coordinate to a metal center directly through the carbonyl oxygen. More interestingly, they can act as "ancillary" or "secondary coordination sphere" ligands. In this role, the urea moiety does not bind directly to the metal but interacts with a substrate that is coordinated to the metal via hydrogen bonding. acs.org This interaction can help to pre-organize the substrate in the transition state, leading to enhanced reactivity and selectivity. For example, Rh(III)-cyclopentadienyl catalysts bearing a urea group have been shown to accelerate C-H olefination reactions through hydrogen bonding with the carboxylic acid substrate. acs.org

A bifunctional ligand like this compound could potentially act as a chelating ligand, with both the piperidine nitrogen and the urea oxygen binding to the same metal center. Alternatively, one group could bind the metal while the other interacts with the substrate or a co-ligand. In the case of this compound, its simple and flexible structure might be advantageous in some applications, although for asymmetric catalysis, a chiral derivative would be necessary.

The following table presents examples of reactions catalyzed by transition metal complexes with ligands containing piperidine or urea functionalities, demonstrating the catalytic potential of these structural components.

| Metal | Ligand Type | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Iridium | Chiral P,N-ligand with piperidine | Asymmetric Hydrogenation of Pyridinium Salt | >95 | 90 | mdpi.com |

| Rhodium | Chiral Phosphine-Urea | Asymmetric Hydroformylation | 98 | 95 | acs.org |

| Palladium | Pyridine-Oxazoline with piperidine | Enantioselective Alkene Amination | High | 90 | mdpi.com |

| Copper | Chiral Phosphine-Urea | Asymmetric 1,3-Dipolar Cycloaddition | Good | up to 99 | researchgate.net |

Advanced Structural and Conformational Analysis of Piperidin 3 Ylmethyl Urea

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to elucidating the precise molecular structure of (Piperidin-3-ylmethyl)urea, from atomic connectivity to the identification of key functional groups.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Although specific experimental spectra are not widely available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the known chemical shifts of piperidine (B6355638) and N-alkyl urea (B33335) moieties.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methylene (B1212753) bridge, and the urea group. The piperidine ring protons would appear as a series of complex multiplets in the δ 1.5-3.0 ppm range. The protons on the methylene bridge adjacent to the piperidine ring and the urea nitrogen would likely resonate as a doublet around δ 3.1-3.3 ppm. The N-H protons of the urea and the piperidine amine are expected to appear as broad signals, with the urea -NH- proton resonating further downfield than the piperidine N-H.

The ¹³C NMR spectrum provides information on the carbon environments. The carbonyl carbon of the urea group is the most deshielded, predicted to have a chemical shift in the δ 158-162 ppm range. The carbons of the piperidine ring and the methylene bridge would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Urea (C=O) | - | 159.0 - 162.0 |

| Urea (-NH-) | 5.5 - 6.5 (broad) | - |

| Urea (-NH₂) | 4.5 - 5.5 (broad) | - |

| Methylene (-CH₂-N) | 3.1 - 3.3 | 45.0 - 48.0 |

| Piperidine C3 (-CH-) | 1.7 - 1.9 | 38.0 - 41.0 |

| Piperidine C2, C6 (-CH₂-) | 2.5 - 3.0 | 46.0 - 50.0 |

| Piperidine C4, C5 (-CH₂-) | 1.5 - 1.8 | 24.0 - 28.0 |

| Piperidine N-H | 1.9 - 2.5 (broad) | - |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The compound has a molecular formula of C₇H₁₅N₃O and a monoisotopic mass of 157.1215 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass.

Under electrospray ionization (ESI) conditions, the molecule is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 158.1288. uni.lu Other common adducts such as [M+Na]⁺ (m/z 180.1107) and [M+K]⁺ (m/z 196.0847) may also be observed. uni.lu The fragmentation of the [M+H]⁺ ion would likely involve the cleavage of the C-N bond between the piperidine ring and the methylene group or the bond between the methylene group and the urea nitrogen. Common fragmentation pathways could lead to the loss of the urea moiety (NH₂CONH₂) or the entire side chain, resulting in a fragment corresponding to the piperidinium (B107235) ion.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 158.12878 |

| [M+Na]⁺ | 180.11072 |

| [M-H]⁻ | 156.11422 |

| [M+K]⁺ | 196.08466 |

Data sourced from PubChem CID 20115193. uni.lu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within this compound. The spectra are expected to be dominated by vibrations from the N-H, C=O, C-N, and C-H bonds.

The N-H stretching region (3200-3500 cm⁻¹) is anticipated to be complex, showing multiple broad bands corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) in the urea group and the secondary amine (-NH-) in both the urea and piperidine moieties. docbrown.info The C=O stretching vibration of the urea carbonyl group, often referred to as the "Amide I" band, is expected to produce a strong absorption in the IR spectrum around 1650-1700 cm⁻¹. docbrown.info The N-H bending vibrations ("Amide II" band) typically appear around 1600-1650 cm⁻¹. docbrown.infopw.edu.pl C-N stretching vibrations are expected in the 1400-1470 cm⁻¹ region. researchgate.net

In Raman spectroscopy, the symmetric C-N stretching vibration of urea derivatives often gives a strong, characteristic peak around 1000-1010 cm⁻¹. nih.govresearchgate.net The C=O stretch is also Raman active. These complementary techniques provide a comprehensive vibrational fingerprint of the molecule.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| N-H Stretch (Urea & Piperidine) | 3200 - 3500 | Strong, Broad / Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium / Strong |

| C=O Stretch (Amide I) | 1650 - 1700 | Very Strong / Medium |

| N-H Bend (Amide II) | 1600 - 1650 | Strong / Weak |

| C-N Stretch | 1400 - 1470 | Medium / Medium |

| Symmetric C-N Stretch | ~1000 | Weak / Strong |

X-ray Crystallography of this compound and its Crystalline Derivatives

While a specific crystal structure for this compound has not been reported, its solid-state properties can be inferred from extensive crystallographic studies of its constituent fragments.

In the solid state, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. ias.ac.in The -(CH₂)-NH-CO-NH₂ substituent at the C3 position can be oriented in either an axial or equatorial position. For most 3-substituted piperidines, the equatorial conformation is energetically favored to avoid 1,3-diaxial interactions. researchgate.netnih.govd-nb.info Therefore, it is highly probable that the (methyl)urea substituent occupies an equatorial position on the piperidine chair. The urea group itself is known to be planar due to resonance, which delocalizes the lone pair of electrons from the nitrogen atoms into the C=O π-system.

The molecular structure of this compound is rich in hydrogen bond donors (three N-H groups) and acceptors (the carbonyl oxygen and the piperidine nitrogen), suggesting that its crystal packing will be dominated by an extensive network of hydrogen bonds.

The urea moiety is a well-known and powerful building block in crystal engineering, capable of forming robust and predictable hydrogen-bonding patterns. rsc.org A common motif is the "urea tape" or ribbon, where molecules are linked by bifurcated N-H···O=C hydrogen bonds, forming one-dimensional chains. acs.orgresearchgate.net The crystal structure of pure urea features a dense 3D network where each carbonyl oxygen accepts four N-H···O hydrogen bonds from neighboring molecules. researchgate.net

Simultaneously, the piperidine ring's secondary amine can participate in hydrogen bonding. In the crystal structure of piperidine itself, molecules form simple N-H···N chains. iucr.org

In this compound, these distinct motifs can combine to form a complex three-dimensional supramolecular architecture. It is plausible that the primary urea-urea tape or sheet structures would be further cross-linked by hydrogen bonds involving the piperidine N-H donor and the urea carbonyl acceptor (piperidine-N-H···O=C-urea) or the piperidine nitrogen acceptor and a urea N-H donor (urea-N-H···N-piperidine). These interactions would create a highly stable, high-melting-point solid.

An extensive search for specific computational chemistry studies on "this compound" has revealed a lack of published research directly corresponding to the requested article outline. While general methodologies and studies on related compounds such as piperidine derivatives and other urea-based molecules are available, there is no specific scientific literature detailing Density Functional Theory (DFT) studies, conformational analysis, energy landscapes, or molecular dynamics simulations for the "this compound" molecule.

The provided instructions require a thorough, informative, and scientifically accurate article based on detailed research findings and data tables, strictly adhering to the specified outline. Without dedicated research on this specific compound, generating content for the requested sections would involve speculation and extrapolation from related but structurally different molecules. This would not meet the required standards of scientific accuracy and would violate the core instruction to focus solely on "this compound".

Therefore, it is not possible to generate the requested article at this time due to the absence of the necessary scientific data in the public domain.

Derivatization Strategies for Piperidin 3 Ylmethyl Urea Analogues

Diversification at the Urea (B33335) Nitrogen Atoms

One of the most direct methods for diversification is the reaction of a protected (piperidin-3-yl)methanamine precursor with a wide array of isocyanates or isothiocyanates. This approach allows for the introduction of a multitude of substituents at the terminal nitrogen of the urea or thiourea (B124793) group. The choice of the isocyanate component is vast, ranging from simple alkyl and aryl groups to more complex heterocyclic and polycyclic systems. This strategy is widely used due to its efficiency and the commercial availability of a large number of isocyanate building blocks.

Alternatively, sequential reactions can be employed for a more controlled diversification. For instance, the primary amine of the (piperidin-3-yl)methanamine can first be reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to form an intermediate isocyanate. This reactive intermediate can then be treated with a diverse range of primary or secondary amines to generate unsymmetrically substituted ureas. This two-step process provides greater flexibility in the introduction of different substituents on both nitrogen atoms of the urea linkage.

Solid-phase synthesis techniques have also been adapted for the high-throughput generation of urea libraries. In this approach, a protected piperidine (B6355638) precursor is attached to a solid support, followed by reaction with an excess of an isocyanate or a sequence of activation and amine addition. The use of a solid support facilitates purification, as excess reagents and by-products can be easily washed away.

The following table provides examples of reagents that can be used to diversify the urea moiety:

| Reagent Type | Specific Example | Resulting Functional Group |

| Isocyanate | Phenyl isocyanate | N'-Phenylurea |

| Isothiocyanate | Methyl isothiocyanate | N'-Methylthiourea |

| Phosgene Equivalent | Triphosgene | Isocyanate intermediate |

| Amine (for reaction with isocyanate intermediate) | Diethylamine | N',N'-Diethylurea |

Modifications of the Piperidine Ring System for Structural Variation

The piperidine ring is another key site for introducing structural diversity into (Piperidin-3-ylmethyl)urea analogues. Modifications to the ring can alter the compound's conformational preferences, basicity, and steric profile, which can have a significant impact on its interaction with biological targets.

A common strategy for modifying the piperidine ring is to start with a pre-functionalized piperidine precursor. For example, piperidine-3-carboxylic acid or its derivatives can serve as versatile starting materials. The carboxylic acid group can be converted into a variety of other functional groups, or it can be used as a handle for attaching different substituents. Subsequent reduction of the carboxylate or amide can then provide the desired 3-(aminomethyl)piperidine scaffold, which can be converted to the final urea derivative.

Direct functionalization of the piperidine ring of this compound or a protected precursor is also a powerful approach. Recent advances in C-H activation chemistry have made it possible to selectively introduce substituents at various positions on the piperidine ring. By choosing the appropriate catalyst and directing group, it is possible to achieve functionalization at the C2, C3, or C4 positions. This allows for the late-stage introduction of diversity, which is particularly valuable in the optimization of lead compounds.

Ring-closing metathesis (RCM) and other cyclization strategies can be used to construct the piperidine ring with desired substituents already in place. These methods often provide a high degree of control over the stereochemistry of the newly formed ring. Multicomponent reactions, where three or more starting materials are combined in a single step to form a complex product, have also emerged as an efficient way to generate highly substituted piperidine derivatives.

The table below summarizes some of the key approaches for piperidine ring modification:

| Strategy | Description | Potential Outcome |

| Use of Pre-functionalized Precursors | Starting with a substituted piperidine, such as a piperidine-3-carboxylic acid derivative. | Introduction of a wide variety of substituents at a specific position. |

| C-H Activation | Direct functionalization of C-H bonds on the piperidine ring using transition metal catalysts. | Late-stage diversification at various positions of the piperidine ring. |

| Ring-Closing Metathesis | Construction of the piperidine ring from an acyclic precursor using a ruthenium catalyst. | Formation of highly substituted piperidine rings with stereochemical control. |

| Multicomponent Reactions | Combining three or more reactants in a one-pot synthesis to build the piperidine scaffold. | Efficient generation of complex and diverse piperidine structures. |

Introduction of Chirality and Diastereomeric Control in Analogues

The stereochemistry of this compound analogues can play a critical role in their biological activity. The piperidine ring contains a stereocenter at the C3 position, and additional stereocenters can be introduced through modifications to the ring or the urea substituents. Therefore, the development of synthetic methods that allow for the selective synthesis of specific stereoisomers is of great importance.

One of the most effective ways to introduce chirality is through the use of chiral starting materials. Enantiomerically pure (R)- or (S)-piperidine-3-carboxylic acid, for example, can be used as a precursor to prepare the corresponding chiral this compound analogues. This approach ensures that the stereochemistry at the C3 position is well-defined from the outset.

Asymmetric synthesis provides another powerful tool for controlling stereochemistry. Chiral catalysts or auxiliaries can be used to induce stereoselectivity in the reactions that form or modify the piperidine ring. For instance, asymmetric hydrogenation of a pyridine (B92270) precursor can yield an enantiomerically enriched piperidine. Similarly, stereoselective multicomponent reactions have been developed that can generate highly substituted piperidines with multiple stereocenters in a controlled manner.

When multiple stereocenters are present in the molecule, diastereomeric control becomes crucial. The relative stereochemistry of the substituents on the piperidine ring can be influenced by the choice of reagents and reaction conditions. For example, the reduction of a substituted piperidone can lead to the formation of different diastereomers depending on the reducing agent used. Chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), are often employed to separate and purify the desired stereoisomers.

The following table highlights key strategies for achieving stereochemical control:

| Method | Description | Advantage |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as (R)- or (S)-piperidine-3-carboxylic acid. | Straightforward access to stereochemically defined products. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity in key synthetic steps. | High enantiomeric excesses can often be achieved with small amounts of catalyst. |

| Use of Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. | A well-established and reliable method for controlling stereochemistry. |

| Diastereoselective Reactions | Use of specific reagents and conditions to favor the formation of one diastereomer over others. | Allows for the control of relative stereochemistry in molecules with multiple stereocenters. |

Methodologies for Combinatorial Library Synthesis of Urea Derivatives

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large numbers of this compound analogues, which can then be screened for biological activity. These high-throughput synthesis techniques are invaluable in the early stages of drug discovery for identifying hit and lead compounds.

Solution-phase combinatorial synthesis is a commonly used approach where reactions are carried out in solution, often in a parallel format using multi-well plates. This method is amenable to a wide range of chemical transformations and allows for the purification and characterization of individual compounds. Automated liquid handling systems can be used to dispense reagents and manage the reaction workflow, significantly increasing the efficiency of library production.

Solid-phase synthesis, as mentioned earlier, is another key methodology for combinatorial library generation. By anchoring the piperidine scaffold to a solid support, the purification process is simplified to a series of washing steps. The split-pool synthesis strategy can be employed on solid phase to generate very large and diverse libraries of compounds. In this approach, the solid support is divided into portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and re-divided for the next reaction step, leading to an exponential increase in the number of unique compounds.

Flow chemistry has recently emerged as a powerful technology for the automated and efficient synthesis of compound libraries. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Flow chemistry is particularly well-suited for the synthesis of urea derivatives, as hazardous reagents like isocyanates can be generated and used in situ, minimizing safety risks.

The table below compares different combinatorial synthesis methodologies:

| Methodology | Description | Key Advantages |

| Solution-Phase Parallel Synthesis | Reactions are performed in solution in a parallel format, typically in well plates. | Wide applicability of reaction types, allows for characterization of individual compounds. |

| Solid-Phase Synthesis | The starting material is attached to a solid support, and reactions are carried out on the support. | Simplified purification, amenable to high-throughput synthesis and automation. |

| Split-Pool Synthesis | A solid-phase technique where the solid support is repeatedly split, reacted, and pooled to generate large libraries. | Ability to generate vast numbers of compounds in a relatively small number of steps. |

| Flow Chemistry | Reactions are carried out in a continuous flow system rather than in batches. | Precise reaction control, enhanced safety, and potential for automation and scale-up. |

Role of Piperidin 3 Ylmethyl Urea in Supramolecular Chemistry and Materials Science

Self-Assembly Mechanisms Driven by Urea (B33335) Hydrogen Bonding in Molecular Architectures

The primary driver for the self-assembly of urea-containing molecules is the strong and directional hydrogen bonding facilitated by the urea moiety (-NH-CO-NH-). This functional group possesses two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen), making it an ideal building block, or synthon, for creating ordered supramolecular structures. bldpharm.com

In the case of (Piperidin-3-ylmethyl)urea, the urea group is expected to form robust intermolecular hydrogen bonds. Typically, urea derivatives self-assemble into one-dimensional tapes or ribbons where molecules are linked head-to-tail. researchgate.net In this arrangement, the carbonyl oxygen of one molecule accepts hydrogen bonds from the two N-H groups of an adjacent molecule, creating a bifurcated hydrogen bond. This pattern propagates, leading to the formation of extended, chain-like structures. bldpharm.comresearchgate.net

Table 1: Key Hydrogen Bonding Interactions in Urea Derivatives

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Role in Self-Assembly |

|---|---|---|---|---|

| Urea-Urea | N-H | C=O | 5 - 10 | Primary driving force for tape/ribbon formation |

| Urea-Piperidine | N-H (Urea) | N (Piperidine) | 3 - 7 | Inter-tape or cross-linking interactions |

| Piperidine-Urea | N-H (Piperidine) | C=O (Urea) | 3 - 7 | Potential for network formation |

Data compiled from general findings on urea-based supramolecular assemblies. researchgate.net

Formation of Supramolecular Polymers and Gels from Urea Compounds

The strong, one-dimensional self-assembly of urea compounds often leads to the formation of supramolecular polymers. bldpharm.combldpharm.com These are long, polymer-like chains held together by non-covalent interactions rather than covalent bonds. When these supramolecular polymer fibers reach a sufficient length and concentration, they can entangle and immobilize solvent molecules, leading to the formation of a supramolecular gel. researchgate.netrsc.org Molecules that can achieve this are known as low-molecular-weight gelators (LMWGs). sigmaaldrich.com

This compound possesses the key features of an LMWG. Its ability to form extended hydrogen-bonded chains provides the necessary mechanism for creating a fibrous network. The gelation properties would be highly dependent on the solvent. In non-polar solvents, the urea-urea hydrogen bonds would be exceptionally strong, promoting robust self-assembly. In more polar, protic solvents, competition from the solvent for hydrogen bonding sites could disrupt the network formation. researchgate.net

The balance between the somewhat polar piperidine (B6355638) ring and the highly polar urea group gives the molecule an amphiphilic character, which is often crucial for gelation in a variety of solvents. researchgate.net By tuning factors like concentration and temperature, it is plausible that this compound could form stable organogels or, potentially, hydrogels.

Inclusion Chemistry and Host-Guest Systems involving Urea Derivatives

Urea is renowned for its ability to form crystalline inclusion compounds, also known as clathrates. In its crystalline state, urea molecules can form a helical, hydrogen-bonded framework that features long, channel-like cavities. bio-rad.comdigitellinc.com These channels can host "guest" molecules, typically linear alkanes or their derivatives, that fit within the specific dimensions of the channel. digitellinc.com This host-guest phenomenon is used for separating linear molecules from branched isomers. digitellinc.com

Given that this compound contains the fundamental urea backbone, it has the potential to form similar host-guest systems. However, the bulky piperidine substituent would significantly alter the crystal packing compared to pure urea. Instead of the hexagonal channels found in pure urea crystals, the packing of this compound would likely result in channels with different shapes and sizes, or discrete cavities. bio-rad.com This could lead to selectivity for different types of guest molecules compared to urea itself. The formation of such a host-guest complex would be driven by van der Waals forces between the host framework and the encapsulated guest molecule. bio-rad.com

Table 2: Comparison of Urea and this compound as Potential Hosts

| Feature | Urea | This compound (Predicted) |

|---|---|---|

| Host Framework | Helical hydrogen-bonded network | Hydrogen-bonded network modified by piperidine groups |

| Cavity Type | Long, hexagonal channels (~5.5 Å diameter) | Potentially altered channels or discrete pockets |

| Typical Guests | Linear alkanes, fatty acids | Potentially small, compact molecules or specific aromatics |

| Driving Force | Hydrogen bonding (host framework), van der Waals (host-guest) | Hydrogen bonding (host framework), van der Waals (host-guest) |

Applications in Non-Biological Materials, such as Liquid Crystals and Polymer Components

The strong directional bonding and self-assembly properties of urea derivatives make them valuable components in various materials.

Polymer Components: The urea linkage is a fundamental component of polyurea polymers. rsc.orgbldpharm.com These materials are synthesized by reacting diisocyanates with diamines. While this compound is not a typical monomer for this process, its structure highlights the utility of the urea group. Incorporating urea functionalities into polymer backbones, creating materials like poly(ester urea)s or poly(urea ester)s, enhances material properties by introducing hydrogen bonding. researchgate.net These hydrogen bonds act as physical crosslinks, increasing the melting temperature, mechanical strength, and thermal stability of the polymer. bldpharm.com

Liquid Crystals: Certain molecules with rigid, shape-persistent structures can organize into phases that are intermediate between a crystalline solid and an isotropic liquid, known as liquid crystals. While this compound itself is unlikely to be a liquid crystal due to its flexibility, the urea moiety has been successfully incorporated as a structural element in more complex bent-core liquid crystals. The hydrogen bonding of the urea group helps to stabilize the mesophases and can contribute to the emergence of polar ordering (ferroelectric and antiferroelectric properties) in these materials.

Advanced Methodologies for Analysis and Purification of Piperidin 3 Ylmethyl Urea

Chromatographic Separation Techniques

Chromatography is a cornerstone for the purification and analytical assessment of (Piperidin-3-ylmethyl)urea. The polarity of the molecule, stemming from the urea (B33335) and piperidine (B6355638) functional groups, along with its chiral center at the 3-position of the piperidine ring, dictates the selection of appropriate chromatographic techniques. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and chiral chromatography are particularly relevant.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of piperidine-containing compounds and urea derivatives. nih.govbjbms.org For this compound, reversed-phase HPLC (RP-HPLC) is a common analytical approach. google.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.com The inclusion of additives like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape and resolution by protonating the basic piperidine nitrogen.

For preparative purification, semi-preparative HPLC can be employed to isolate the compound from reaction mixtures and impurities. nih.gov The conditions for analytical HPLC can often be scaled up for purification purposes by using larger columns and higher flow rates.

| Parameter | Condition A (Urea Analysis) google.com | Condition B (Piperidine Derivative Analysis) google.com |

|---|---|---|

| Stationary Phase | Kromasil C18 (5 µm) | Dima C18 |

| Mobile Phase | Methanol:Water (3:97 v/v) | Methanol:0.01mol/L Phosphate Buffer (10:90 v/v) |

| Flow Rate | 0.35 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 254 nm |

| Column Temperature | Ambient | 30°C |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. uva.esresearchgate.net This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. mdpi.com Modifiers, such as methanol or ethanol, are often added to the CO2 to increase the mobile phase's polarity and solvating power, which is essential for eluting polar compounds like this compound. mdpi.com SFC is particularly advantageous for both analytical and preparative-scale chiral separations, often providing higher efficiency and throughput compared to chiral HPLC. uva.es

Chiral Chromatography

Since this compound is a chiral compound, separating its enantiomers is critical for stereospecific research. Chiral chromatography is the definitive method for resolving enantiomers and determining enantiomeric purity or excess (e.e.). This can be achieved using either chiral stationary phases (CSPs) or a chiral mobile phase additive.

For piperidine-based compounds, CSPs derived from polysaccharides like cellulose (B213188) or amylose (B160209) are frequently effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Chiral separations of the key precursor, 3-aminopiperidine, have been successfully developed, indicating the feasibility of applying similar methodologies to its derivatives. google.com Both HPLC and SFC formats are widely used for chiral separations. nih.govuva.es

| Parameter | Value |

|---|---|

| Stationary Phase | ChromTech CHIRAL-AGP |

| Mobile Phase | Acetonitrile:0.015mol/L Phosphate Buffer (2:98 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

Spectroscopic Quantification Methods for Purity and Concentration Determination

Spectroscopic techniques are indispensable for confirming the structure and determining the purity and concentration of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

¹H NMR provides detailed information about the number and types of protons in the molecule, their chemical environment, and connectivity. The relative integration of proton signals can be used for quantitative analysis (qNMR) against a certified internal standard to determine the absolute purity or concentration of a sample.

¹³C NMR provides information on the carbon skeleton of the molecule. arkat-usa.org The presence of expected signals and the absence of unexpected ones can confirm the compound's identity and high purity. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. mdpi.comdiva-portal.org Techniques like electrospray ionization (ESI) are well-suited for polar molecules like this compound, typically observing the protonated molecule [M+H]⁺. uni.lu When coupled with a chromatographic technique (LC-MS), it becomes a powerful tool for identifying and quantifying the main compound as well as any impurities. Predicted mass spectrometry data for this compound highlights the expected adducts that would be observed. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.12878 | 135.4 |

| [M+Na]⁺ | 180.11072 | 138.5 |

| [M+K]⁺ | 196.08466 | 136.7 |

| [M+NH₄]⁺ | 175.15532 | 152.9 |

Purity Assessment and Impurity Profiling for Research-Grade Materials

Ensuring the high purity of research-grade this compound requires a comprehensive assessment and profiling of potential impurities. Impurities can arise from starting materials, side reactions during synthesis, or degradation.

Impurity Profiling

A combination of chromatographic and spectroscopic techniques is used for impurity profiling. A high-sensitivity detector, such as a mass spectrometer, coupled with HPLC (HPLC-MS) is the method of choice. This allows for the separation of impurities from the main compound and provides their molecular weights, which is the first step in their identification.

Potential process-related impurities could include:

Unreacted starting materials (e.g., 3-(aminomethyl)piperidine).

Reagents from the urea formation step.

By-products from side reactions, such as the formation of dimers or oligomers.

Residual solvents used during synthesis and purification.

The characterization of these impurities often involves isolating them by preparative HPLC, followed by detailed structural elucidation using NMR spectroscopy and HRMS.

Purity Determination

Chromatographic Purity: HPLC with UV detection is used to determine the area percentage of the main peak relative to all other peaks.

Absolute Purity (Assay): Quantitative NMR (qNMR) against a certified internal standard provides the mass-by-mass purity of the compound.

Residual Solvents: Gas Chromatography (GC), often with a headspace autosampler, is the standard method for quantifying residual organic solvents.

Water Content: Karl Fischer titration is used to determine the water content.

By combining these techniques, a complete purity profile can be established, ensuring the material is of sufficient quality for its intended research use.

Emerging Research Frontiers and Future Prospects for Piperidin 3 Ylmethyl Urea Chemistry

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of unsymmetrical ureas, such as (Piperidin-3-ylmethyl)urea, has often relied on hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.comnih.gov The development of greener, safer, and more efficient synthetic routes is a paramount goal in modern organic chemistry. Future research in the synthesis of this compound is expected to focus on methodologies that align with the principles of green chemistry, minimizing waste and avoiding toxic substances.

One promising avenue is the use of carbamates as stable and safer alternatives to isocyanates. thieme-connect.comthieme-connect.com A potential green synthesis of this compound could involve a two-step process starting from 3-(aminomethyl)piperidine. This primary amine could first react with a suitable carbonate, such as diphenyl carbonate, to form a carbamate (B1207046) intermediate. This intermediate can then be reacted with ammonia (B1221849) to yield the target urea (B33335). This approach avoids the direct handling of highly reactive and toxic isocyanates. thieme-connect.com

Another green approach that warrants exploration is the direct carbonylation of 3-(aminomethyl)piperidine using carbon dioxide (CO₂) as a C1 source. semanticscholar.org While this method often requires a catalyst and specific reaction conditions to be efficient, it represents a highly atom-economical and environmentally benign route. The development of efficient catalytic systems for the direct conversion of amines and CO₂ to ureas is an active area of research that could be applied to the synthesis of this compound. semanticscholar.org

Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are gaining traction as a green synthetic tool. beilstein-journals.org The synthesis of ureas via ball milling of an amine and a suitable carbonyl source could offer a solvent-free and energy-efficient route to this compound. beilstein-journals.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. chemistryviews.org The reaction of 3-(aminomethyl)piperidine with potassium cyanate (B1221674) under microwave irradiation in an aqueous medium could provide a rapid and efficient synthesis of the target compound. chemistryviews.org

| Synthetic Approach | Key Features | Potential Advantages |

| Carbamate Intermediate | Two-step process, avoids isocyanates | Increased safety, stable intermediates |

| Direct Carbonylation with CO₂ | Uses a renewable C1 source | High atom economy, environmentally friendly |

| Mechanochemistry | Solvent-free, solid-state reaction | Reduced waste, energy efficient |

| Microwave-assisted Synthesis | Rapid heating, aqueous medium | Short reaction times, high yields |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is largely unexplored, offering a wide-open field for fundamental chemical research. The molecule possesses three distinct reactive sites: the secondary amine of the piperidine (B6355638) ring, the primary amine of the urea group, and the secondary amine of the urea group. The interplay between these functional groups could lead to novel chemical transformations.

The secondary amine of the piperidine ring is a nucleophilic center and a base. wikipedia.org It can be expected to undergo typical reactions of secondary amines, such as N-alkylation, N-acylation, and N-arylation, to introduce a wide range of substituents onto the piperidine ring. Furthermore, the piperidine ring can be a substrate for dehydrogenation to form the corresponding pyridine (B92270) derivative, or ring-opening reactions under specific conditions. The piperidine nitrogen could also be converted to an N-oxide or an N-ylide, opening up further synthetic possibilities.

The urea functionality is known for its ability to act as a hydrogen bond donor and acceptor, which can influence the reactivity of the molecule by forming intra- or intermolecular hydrogen bonds. nih.gov The N-H bonds of the urea group can be deprotonated by a strong base, and the resulting anion can participate in various reactions. The carbonyl group of the urea can act as a nucleophile in the presence of a strong acid or as an electrophile for strong nucleophiles.

Potential unexplored reactions of this compound could include:

Intramolecular cyclization: Depending on the reaction conditions, the urea nitrogen could react with an electrophilic center introduced at the piperidine nitrogen, leading to the formation of bicyclic compounds.

Reactions with multifunctional reagents: The presence of multiple nucleophilic sites could lead to interesting reactions with reagents containing multiple electrophilic sites, potentially forming novel heterocyclic systems or oligomers.

Directed reactions: The urea group could act as a directing group in reactions involving the piperidine ring, for example, in metal-catalyzed C-H activation reactions.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties

Computational chemistry provides a powerful tool for the in silico design and prediction of the properties of novel molecules, thereby guiding synthetic efforts and accelerating discovery. For this compound, computational methods can be employed to predict a range of chemical properties of its derivatives, enabling the design of molecules with tailored characteristics for specific applications.

Density Functional Theory (DFT) is a versatile computational method that can be used to calculate various molecular properties with a good balance of accuracy and computational cost. For novel derivatives of this compound, DFT calculations could be used to predict:

Geometric parameters: Bond lengths, bond angles, and dihedral angles, which provide insights into the three-dimensional structure of the molecules.

Spectroscopic properties: Infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be simulated to aid in the characterization of newly synthesized compounds.

Electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the reactivity and electronic behavior of the molecules.

Thermodynamic properties: Enthalpies of formation, Gibbs free energies, and reaction energies can be computed to assess the stability of different conformers and to predict the feasibility of chemical reactions.

By systematically modifying the structure of this compound in silico and calculating these properties, it is possible to design novel derivatives with, for example, specific electronic properties for use in organic electronics, or with tailored hydrogen-bonding capabilities for applications in supramolecular chemistry.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate the structural features of this compound derivatives with their chemical properties. These models, once established, can be used to rapidly predict the properties of a large number of virtual compounds, facilitating the high-throughput screening of potential candidates for specific applications.

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Geometry, spectra, electronic properties, thermodynamics | Guiding synthesis, predicting reactivity |

| QSPR | Correlation of structure with properties | High-throughput screening of derivatives |

Innovative Non-Biological Applications in Advanced Materials and Chemical Technologies

The unique combination of a piperidine ring and a urea functional group in this compound makes it an attractive building block for the development of advanced materials and for use in various chemical technologies, completely divorced from biological applications.

The strong hydrogen-bonding capability of the urea group is a key feature that can be exploited in materials science. researchgate.net Urea derivatives are known to self-assemble into well-ordered supramolecular structures, such as tapes, helices, and sheets, through the formation of extensive hydrogen-bonding networks. nih.gov this compound and its derivatives could be designed to form supramolecular polymers and gels with tunable properties. researchgate.net These materials could find applications as, for example, responsive materials, soft actuators, or matrices for controlled release.

The presence of two different types of amine functionalities also suggests potential applications in polymer chemistry. This compound could be used as a monomer or a cross-linking agent in the synthesis of novel polyureas or other polymers. The incorporation of the piperidine ring into the polymer backbone could impart specific properties, such as thermal stability or altered solubility. The development of self-healing polymers based on dynamic covalent urea bonds is a particularly exciting frontier. rsc.org this compound could serve as a component in such materials, where the reversible nature of the urea bond allows for the repair of damage.

Furthermore, piperidine and its derivatives have been investigated for a range of industrial applications. For instance, they have been used as corrosion inhibitors for metals, as components in the synthesis of rubber vulcanization accelerators, and as specialized solvents. wikipedia.orgijnrd.org The specific structure of this compound might offer advantages in these areas.

Another potential application lies in the field of catalysis. The basic nitrogen of the piperidine ring and the hydrogen-bonding urea group could act in concert to catalyze certain organic reactions. The development of small molecule organocatalysts is a vibrant area of research, and this compound derivatives could be explored as novel catalysts for a variety of transformations.

Q & A

Q. What are the standard synthetic routes for preparing (piperidin-3-ylmethyl)urea, and what catalytic systems are commonly employed?

this compound is synthesized via urea-forming reactions between amines and carbonyl sources. A widely used method involves coupling piperidin-3-ylmethylamine with urea precursors (e.g., carbonyldiimidazole or phosgene derivatives) under mild conditions. Catalytic systems such as transition-metal complexes (e.g., Cu or Pd catalysts) or organocatalysts can enhance reaction efficiency and selectivity. For example, CO₂ fixation strategies, as discussed in urea synthesis from amines and CO₂, highlight the role of dehydration-resistant catalysts to overcome thermodynamic barriers .

Example Protocol :

- React piperidin-3-ylmethylamine (1 eq) with triphosgene (0.33 eq) in dry dichloromethane at 0°C.

- Stir for 4 hours under nitrogen, followed by quenching with aqueous NaHCO₃.

- Purify via column chromatography (silica gel, 5% MeOH/CH₂Cl₂).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Key methods include:

- ¹H/¹³C NMR : Confirm the presence of urea NH protons (δ 5.8–6.2 ppm) and piperidine ring signals.

- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ calculated for C₇H₁₅N₃O: 158.12).

- FT-IR : Identify urea C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Elemental Analysis : Validate C, H, N composition (±0.3% theoretical). Cross-referencing multiple techniques minimizes mischaracterization risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent controls) or impurities. To address this:

- Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines).

- Perform dose-response curves to confirm IC₅₀/EC₅₀ consistency.

- Validate compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC monitoring .

Case Study : A 2021 study on urea-based enzyme inhibitors found that residual DMSO (>0.1%) artificially inflated cytotoxicity readings. Repetition under strict solvent controls resolved the discrepancy .

Q. Why do some studies report this compound as a potent kinase inhibitor, while others classify it as inactive?

Variations may stem from:

- Kinase Panel Diversity : Selectivity profiles differ across kinase families (e.g., tyrosine vs. serine/threonine kinases).

- Assay Formats : Fluorescence polarization (FP) vs. radiometric assays yield divergent IC₅₀ values due to interference from urea’s autofluorescence.

- Batch Variability : Impurities (e.g., residual amines) can act as off-target inhibitors. Always validate with orthogonal assays (e.g., SPR) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducible synthesis of this compound across laboratories?

Q. How can researchers address discrepancies in toxicity profiles reported for this compound?

- Standardized Tox Screens : Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and Ames tests for mutagenicity.

- Metabolite Identification : Use LC-MS/MS to detect toxic degradation products (e.g., formaldehyde from urea hydrolysis).

- Species-Specific Effects : Compare murine vs. human hepatocyte responses to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.